Cas no 918504-65-1 (Vemurafenib)

Vemurafenib structure
Vemurafenib structure
상품 이름:Vemurafenib
CAS 번호:918504-65-1
MF:C23H18ClF2N3O3S
메가와트:489.92213010788
MDL:MFCD18074504
CID:822534
PubChem ID:42611257

Vemurafenib 화학적 및 물리적 성질

이름 및 식별자

    • N-(3-(5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
    • Vemurafenib (PLX4032, RG7204)
    • PLX4032
    • PLX-4032
    • PLX-4032 (RG7024)
    • PLX4032 (Vemurafenib)
    • R7204
    • Vemurafenib
    • Vemurafenib (PLX4032)
    • Vemurafenib(PLX4032,RG7204,RO5185426,Zelboraf®)
    • PLX4032, RG7204, ZELBORAF, RO5185426
    • RG7204
    • RO5185426
    • Zelboraf
    • PLX 4032
    • RG 7204
    • RO 5185426
    • N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide
    • 207SMY3FQT
    • NSC761431
    • 1-PROPANESULFONAMIDE, N-[3-[[5-(4-CHLOROPHENYL)-1H-PYRROLO[2,3-B]PYRIDIN
    • N-[3-[[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide (ACI)
    • Propane-1-sulfonic acid [3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]amide
    • Ro 51-85426
    • 918504-65-1
    • 3og7
    • PB11741
    • HB4285
    • SY067868
    • DTXCID00161201
    • N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-propane-1-sulfonamide
    • SR-01000941568
    • J-522975
    • 1-Propanesulfonamide, N-(3-((5-(4-chlorophenyl)-1H- pyrrolo(2,3-b)pyridin-3- yl)carbonyl)-2,4-difluorophenyl)-
    • J-690009
    • SCHEMBL298931
    • Vemurafenib (PLX4032)?
    • NCGC00250399-01
    • RG-7204
    • UNII-207SMY3FQT
    • VEMURAFENIB [JAN]
    • HMS3265N03
    • VEMURAFENIB [MI]
    • NSC-761431
    • N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-
    • VEMURAFENIB [WHO-DD]
    • N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide
    • BCP25783
    • Vemurafenib [USAN:INN]
    • GPXBXXGIAQBQNI-UHFFFAOYSA-N
    • NS00008103
    • HMS3654P09
    • HMS3265M03
    • EX-A1335
    • N-[3-[[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-PropanesulfonaMide
    • HY-12057
    • Vemurafenib [USAN]
    • BRAF (V600E) kinase inhibitor RO5185426
    • N-(3-{(5-(4-chlorophenyl)-1H-pyrrolo(2,3-b)pyridin-3-yl)carbonyl}-2,4- difluorophenyl)propane-1-sulfonamide
    • BRD-K56343971-001-14-8
    • CS-0216
    • carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide
    • VEMURAFENIB [ORANGE BOOK]
    • BRD-K56343971-001-02-3
    • Vemurafenib; PLX4032
    • HMS3265N04
    • DB08881
    • GTPL5893
    • N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide
    • CHEBI:63637
    • Q423111
    • HMS3748G15
    • 1-Propanesulfonamide, N-(3-((5-(4-chlorophenyl)-1H-pyrrolo(2,3-b)pyridin-3- yl)carbonyl)-2,4-difluorophenyl)-
    • HSDB 8143
    • CCG-264883
    • MFCD18074504
    • N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl]propane-1-sulfonamide
    • R-7204
    • PLX4032,Vemurafenib, RG7204, RO5185426, Zelboraf
    • n-(3-((5-(4-chlorophenyl)-1h-pyrrolo(2,3-b)pyridin-3-yl)carbonyl)-2,4-difluorophenyl)-1-propanesulfonamide
    • SW218095-2
    • VEMURAFENIB [VANDF]
    • BRD-K56343971-001-05-6
    • D09996
    • AKOS007930804
    • BDBM50396483
    • AC-25010
    • vemurafenibum
    • 1029872-54-5
    • [(2S,5R)-2,5-Dimethyl-4-[(tetrahydro-2H-pyran-4-yl)methyl]-1-piperazinyl][3-[(5-fluoro-2-methyl-4-pyrimidinyl)amino]-4,6-dihydro-6,6 -dimethylpyrrolo[3,4-c]pyrazol-5(1H)-yl]methanone
    • N-(3-((5-(4-Chlorophenyl)-1H-pyrrolo(2,3-b)pyridin-3-yl)carbonyl)-2,4- difluorophenyl)propane-1-sulfonamide
    • DTXSID50238710
    • s1267
    • C23H18ClF2N3O3S
    • BRAF(V600E) Kinase Inhibitor RO5185426
    • 1-Propanesulfonamide, N-(3-((5-(4-chlorophenyl)-1H-pyrrolo(2,3-b)pyridin-3-yl)carbonyl)-2,4-difluorophenyl)-
    • HMS3265M04
    • RO5185426 , RG7204 , PLX4032
    • EX-A053
    • Vemurafenib;PLX-4032
    • BRD-K56343971-001-10-6
    • NCGC00250399-05
    • ME-0096
    • CHEMBL1229517
    • BRD-K56343971-001-12-2
    • Vemurafenib (JAN/USAN/INN)
    • SR-01000941568-1
    • NCGC00250399-08
    • NSC-800964
    • Zelboraf (TN)
    • N-(3-(5-(4-Chlorophenyl)-1H-pyrrolo(2,3-b)pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
    • propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide
    • AB01273970_03
    • EN300-23265091
    • VEMURAFENIB [INN]
    • NSC800964
    • VEMURAFENIB (MART.)
    • Propane-1-sulfonic acid (3-
    • SDCCGSBI-0647659.P002
    • AB01273970-01
    • RO-51-85426
    • VEMURAFENIB [MART.]
    • 1415041-85-8
    • N-(3-((5-(4-chlorophenyl)-1H-pyrrolo(2,3-b)pyridin-3-yl)carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
    • L01XE15
    • RO-5185426
    • MDL: MFCD18074504
    • 인치: 1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)
    • InChIKey: GPXBXXGIAQBQNI-UHFFFAOYSA-N
    • 미소: O=C(C1C(F)=C(NS(CCC)(=O)=O)C=CC=1F)C1C2C(=NC=C(C3C=CC(Cl)=CC=3)C=2)NC=1

계산된 속성

  • 정밀분자량: 489.072547g/mol
  • 표면전하: 0
  • XLogP3: 5
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 7
  • 회전 가능한 화학 키 수량: 7
  • 동위원소 질량: 489.072547g/mol
  • 단일 동위원소 질량: 489.072547g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 100Ų
  • 중원자 수량: 33
  • 복잡도: 790
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1

실험적 성질

  • Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents
  • Temperature: Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
  • Dissociation Constants: pKa = 7.2 (amine) (est)
  • 색과 성상: No data available
  • 밀도: 1.46
  • 융해점: 260-262 °C
  • 비등점: 711.4±70.0 °C at 760 mmHg
  • 플래시 포인트: 384.0±35.7 °C
  • 용해도: Soluble in DMSO (100 mg/mL), and methanol. Insoluble in ethanol, and water
  • PSA: 100.30000
  • LogP: 6.69800

Vemurafenib 보안 정보

Vemurafenib 세관 데이터

  • 세관 번호:2935009090
  • 세관 데이터:

    ?? ?? ??:

    2935009090

    개요:

    2935009090 기타 술폰산염 (아세틸기) 아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:35.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2935009090 기타 술파민 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:35.0%

Vemurafenib 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
DC Chemicals
DC1071-100 mg
Vemurafenib (PLX4032)
918504-65-1
100mg
$200.0 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
V837232-500mg
Vemurafenib (PLX4032, RG7204)
918504-65-1 98%
500mg
¥1,274.00 2022-09-28
TRC
V118500-10mg
Vemurafenib
918504-65-1
10mg
$ 87.00 2023-09-05
TRC
V118500-200mg
Vemurafenib
918504-65-1
200mg
$894.00 2023-05-17
Ambeed
A268279-1g
N-(3-(5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
918504-65-1 98+%
1g
$243.0 2023-09-01
BAI LING WEI Technology Co., Ltd.
1349108-25MG
Vemurafenib, 99%, a first-in-class, selective, potent inhibitor of B-RAF kinase, with IC50s of 31 and 48 nM for RAFV600E and c-RAF-1, respectively
918504-65-1 99%
25MG
¥ 765 2022-04-26
DC Chemicals
DC1071-1 g
Vemurafenib (PLX4032)
918504-65-1
1g
$800.0 2022-02-28
LKT Labs
V1668-10 mg
Vemurafenib
918504-65-1 ≥98%
10mg
$88.30 2023-07-10
ChemScence
CS-0216-500mg
Vemurafenib
918504-65-1 99.83%
500mg
$420.0 2022-04-26
ChemScence
CS-0216-200mg
Vemurafenib
918504-65-1 99.83%
200mg
$252.0 2022-04-26

Vemurafenib 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 - 20 min, 25 - 30 °C; 6 h, 30 °C → 105 °C
참조
Substantially pure vemurafenib and its salts
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  10 - 15 min, 25 - 35 °C; 8 h, 25 - 35 °C
참조
A novel process for preparing vemurafenib
, India, , ,

합성 방법 3

반응 조건
1.1 Reagents: Ammonia Solvents: Methanol ,  Dimethylformamide ;  18 h, 25 °C → 55 °C
1.2 Solvents: Methanol ;  30 min, 45 - 55 °C; 55 °C → 25 °C; overnight, 4 °C
참조
Solid state forms of vemurafenib hydrochloride and preparation
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  10 min, 0 °C; 30 min, cooled
1.2 Solvents: 1,2-Dichloroethane ;  40 min, cooled; overnight, 0 - 20 °C
참조
Preparation of crystalline forms of vemurafenib
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
참조
Preparation of conjugate compounds for the degradation of RAF
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  20 - 25 °C; 10 - 20 min, 25 - 30 °C; 30 °C → 105 °C; 6 h, 95 - 105 °C
참조
Substantially pure vemurafenib
, India, , ,

합성 방법 7

반응 조건
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: 1,4-Dioxane ,  Water ;  3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 - 30 min, rt; 10 min, rt
참조
Novel processes for the preparation of vemurafenib
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Ammonia Solvents: Methanol ;  20 - 25 °C; 25 °C → 55 °C; 10 - 20 h, 50 - 55 °C
참조
Process for preparation of N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide
, United States, , ,

합성 방법 9

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, 0 - 5 °C
1.2 2 h
참조
A process for preparation of amorphous vemurafenib
, India, , ,

합성 방법 10

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  1 h, 20 - 25 °C; 3 h, 20 - 25 °C
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, 0 - 5 °C; 5 °C → 20 °C
1.3 Reagents: Pyridine Solvents: Dichloromethane ;  3 h, 20 - 25 °C
1.4 Reagents: Water ;  0 °C
참조
An improved process for the preparation of vemurafenib
, India, , ,

합성 방법 11

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 10 min, 3 °C
1.2 Solvents: Dichloromethane ;  25 min, 0 °C → 5 °C; 0 °C → 25 °C; 3 h, 25 °C
참조
Process for the preparation of vemurafenib and its intermediates
, India, , ,

합성 방법 12

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  30 min, rt; 2 h, rt
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  3 h, rt
참조
Method for preparation of N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} propane-1-sulfonamide
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Ammonia Solvents: Methanol ,  Dimethylacetamide ;  25 - 30 °C; 30 °C → 55 °C; 4 h, 55 °C; 55 °C → 30 °C
1.2 Solvents: Methanol ;  25 - 30 °C; 3 h, 25 - 30 °C
참조
Improved process for the preparation of propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide
, India, , ,

합성 방법 14

반응 조건
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: 1,4-Dioxane ,  Water ;  rt; 10 min, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Rapid, microwave-assisted organic synthesis of selective V600EBRAF inhibitors for preclinical cancer research
Buck, Jason R.; Saleh, Sam; Imam Uddin, Md.; Manning, H. Charles, Tetrahedron Letters, 2012, 53(32), 4161-4165

합성 방법 15

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: 1,2-Dichloroethane ;  5 h, 71 - 73 °C; 73 °C → 30 °C
1.2 5 h, 90 - 95 °C; 95 °C → 30 °C
1.3 Reagents: Ammonia Solvents: Methanol ;  4 h, 50 - 55 °C
참조
Simple preparing method of vemurafenib or analogue thereof
, China, , ,

합성 방법 16

반응 조건
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  0 - 5 °C
1.2 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  rt; 2 h, rt
1.3 5 h, rt
1.4 Reagents: Water ;  1 h, rt
참조
New processes for the preparation of vemurafenib
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: Ammonia Solvents: Methanol ,  Tetrahydrofuran ;  24 h, 28 - 35 °C
참조
Process for preparation of diprotected pyrrolo[2,3-b]pyridine intermediates useful in industrial scale production of biologically active compounds
, United States, , ,

합성 방법 18

반응 조건
1.1 Reagents: Ammonia Solvents: Methanol ,  Dimethylacetamide ;  30 °C → 55 °C; 24 h, 50 - 55 °C
참조
A process for the preparation of vemurafenib
, India, , ,

합성 방법 19

반응 조건
참조
Simultaneously improving the physicochemical and pharmacokinetic properties of vemurafenib through cocrystallization strategy
Huang, Guan-Lan; Yang, Ling; Ren, Bo-Ying; Lv, Xin-Yue; Song, Ling-Yi; et al, Journal of Drug Delivery Science and Technology, 2022, 70,

Vemurafenib Raw materials

Vemurafenib Preparation Products

Vemurafenib 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:918504-65-1)Vemurafenib
A25742
순결:99%/99%
재다:1g/5g
가격 ($):240.0/457.0
atkchemica
(CAS:918504-65-1)Vemurafenib
CL0172
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의